molecular formula C9H5BrN4 B5779396 [(2-bromophenyl)hydrazono]malononitrile CAS No. 101398-30-5

[(2-bromophenyl)hydrazono]malononitrile

Cat. No. B5779396
CAS RN: 101398-30-5
M. Wt: 249.07 g/mol
InChI Key: FGGIUVZITPUMMQ-UHFFFAOYSA-N
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Description

[(2-bromophenyl)hydrazono]malononitrile, also known as BPMN, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BPMN is a hydrazone derivative of malononitrile that has a bromine atom attached to the phenyl ring. This compound has been studied extensively for its potential use in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The exact mechanism of action of [(2-bromophenyl)hydrazono]malononitrile is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with various cellular targets such as enzymes and receptors. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
[(2-bromophenyl)hydrazono]malononitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits anti-tumor, anti-inflammatory, and anti-bacterial activity. The compound has also been shown to exhibit antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of [(2-bromophenyl)hydrazono]malononitrile is its versatility as a building block for the synthesis of various functional materials and organic compounds. The compound is relatively easy to synthesize and purify, making it a useful reagent in organic synthesis.
However, one of the limitations of [(2-bromophenyl)hydrazono]malononitrile is its limited solubility in common organic solvents. This can make it difficult to work with the compound in certain experimental setups. Additionally, the compound is relatively unstable under acidic conditions, which can limit its use in certain reactions.

Future Directions

There are several potential future directions for research on [(2-bromophenyl)hydrazono]malononitrile. One potential direction is the development of new synthetic methods for the compound that could improve its yield and purity. Another potential direction is the investigation of the compound's potential use as an anti-cancer agent in vivo. Additionally, the compound's potential use in the fabrication of organic electronic devices could be further explored.

Scientific Research Applications

[(2-bromophenyl)hydrazono]malononitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, [(2-bromophenyl)hydrazono]malononitrile has been shown to exhibit promising anti-tumor activity against various cancer cell lines. The compound has also been studied for its potential use as an anti-inflammatory and anti-bacterial agent.
In material science, [(2-bromophenyl)hydrazono]malononitrile has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and covalent organic frameworks. The compound has also been studied for its potential use in the fabrication of organic electronic devices such as field-effect transistors and solar cells.
In organic synthesis, [(2-bromophenyl)hydrazono]malononitrile has been used as a versatile building block for the synthesis of various heterocyclic compounds. The compound has also been used as a reagent for the synthesis of various functionalized organic compounds.

properties

IUPAC Name

2-[(2-bromophenyl)hydrazinylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4/c10-8-3-1-2-4-9(8)14-13-7(5-11)6-12/h1-4,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGIUVZITPUMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354715
Record name Propanedinitrile, [(2-bromophenyl)hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedinitrile, [(2-bromophenyl)hydrazono]-

CAS RN

101398-30-5
Record name Propanedinitrile, [(2-bromophenyl)hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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